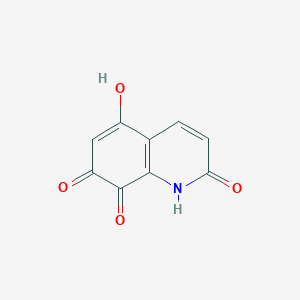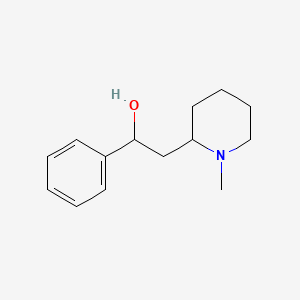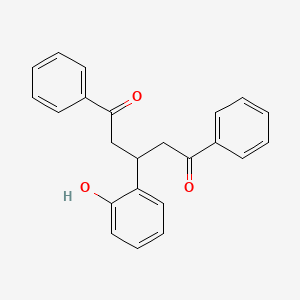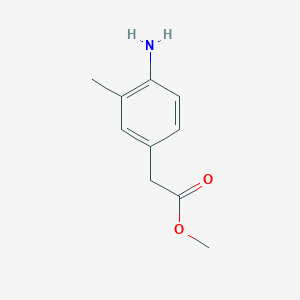![molecular formula C16H17N5 B13994496 5-[Ethyl(benzylamino)]-1-phenyltetrazole CAS No. 66907-77-5](/img/structure/B13994496.png)
5-[Ethyl(benzylamino)]-1-phenyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Ethyl(benzylamino)]-1-phenyltetrazole is a chemical compound with the molecular formula C16H17N5 It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and an ethyl(benzylamino) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(benzylamino)]-1-phenyltetrazole typically involves the reaction of benzylamine with ethyl isocyanide and phenyl azide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-[Ethyl(benzylamino)]-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
5-[Ethyl(benzylamino)]-1-phenyltetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[Ethyl(benzylamino)]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to mimic the structure of certain biological molecules, allowing it to interact with various pathways in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Benzylamino)-1-phenyltetrazole
- 5-(Ethylamino)-1-phenyltetrazole
- 5-(Methyl(benzylamino))-1-phenyltetrazole
Uniqueness
5-[Ethyl(benzylamino)]-1-phenyltetrazole is unique due to the presence of both ethyl and benzylamino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66907-77-5 |
|---|---|
Formule moléculaire |
C16H17N5 |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N-benzyl-N-ethyl-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C16H17N5/c1-2-20(13-14-9-5-3-6-10-14)16-17-18-19-21(16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
ZXYSXGVHVNFIOX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)


![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)


![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)


![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
